Product packaging for Acetamide, N-[(2-iodophenyl)methyl]-(Cat. No.:CAS No. 78108-43-7)

Acetamide, N-[(2-iodophenyl)methyl]-

Cat. No.: B14429599
CAS No.: 78108-43-7
M. Wt: 275.09 g/mol
InChI Key: LUHYIYMAEOEMDL-UHFFFAOYSA-N
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Description

Acetamide, N-[(2-iodophenyl)methyl]- is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO B14429599 Acetamide, N-[(2-iodophenyl)methyl]- CAS No. 78108-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78108-43-7

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]acetamide

InChI

InChI=1S/C9H10INO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

LUHYIYMAEOEMDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1I

Origin of Product

United States

Significance Within Contemporary Organic Chemistry

The primary significance of N-[(2-iodophenyl)methyl]acetamide in modern organic chemistry lies in its utility as a building block for constructing valuable heterocyclic scaffolds. The presence of the ortho-iodo substituent on the phenyl ring, in proximity to the N-acetylmethyl group, facilitates a range of intramolecular cyclization reactions. These reactions are pivotal for the synthesis of isoindolinones and related nitrogen-containing ring systems, which are prevalent motifs in many biologically active compounds and natural products.

The carbon-iodine bond in N-[(2-iodophenyl)methyl]acetamide is relatively weak, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its application in the synthesis of complex molecules. Researchers have extensively utilized substrates of this type in palladium-catalyzed reactions, such as the Heck reaction, to form new carbon-carbon and carbon-heteroatom bonds, leading to the construction of intricate polycyclic systems. libretexts.orgnih.govsemanticscholar.orgnih.govrsc.org

Contextualization Within Amide Chemistry and Organoiodine Compounds

N-[(2-iodophenyl)methyl]acetamide is a member of two important classes of organic compounds: amides and organoiodine compounds. The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of peptides and proteins. mdpi.comresearchgate.netresearchgate.nettezu.ernet.in The chemistry of amides is rich and varied, and their intramolecular reactions are a powerful tool for the synthesis of N-heterocycles. rsc.orgrsc.org

As an organoiodine compound, N-[(2-iodophenyl)methyl]acetamide benefits from the unique properties of iodine. The C-I bond is the least stable among the carbon-halogen bonds, rendering it highly reactive in processes like oxidative addition to transition metal catalysts, which is a key step in many cross-coupling reactions. nih.gov This reactivity, combined with the relative stability and ease of handling of organoiodine compounds, makes them indispensable reagents in organic synthesis. The strategic placement of the iodine atom in N-[(2-iodophenyl)methyl]acetamide allows for regioselective transformations that are often difficult to achieve with other halogens.

The interplay between the amide and the organoiodine functionalities within the same molecule is what makes N-[(2-iodophenyl)methyl]acetamide and related compounds particularly interesting to the academic community. This arrangement allows for the exploration of novel intramolecular reactions and the development of efficient, atom-economical synthetic methodologies.

Overview of Current Research Trajectories and Future Prospects

Historical and Contemporary Approaches to N-[(2-iodophenyl)methyl]acetamide Synthesis

The synthesis of N-[(2-iodophenyl)methyl]acetamide is fundamentally an N-acylation reaction, a cornerstone of organic synthesis used for creating amide bonds and protecting amino groups. researchgate.netresearchgate.netnih.gov Historically, this transformation has been achieved using highly reactive and readily available acetylating agents. Contemporary methods, however, increasingly focus on greener, more efficient protocols that may involve novel catalysts or solvent-free conditions. mdpi.comnih.govfrontiersin.org

The logical design of a synthetic route for N-[(2-iodophenyl)methyl]acetamide is best approached through retrosynthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Retrosynthetic Analysis:

The target molecule can be disconnected at the amide C-N bond, identifying the two primary synthons: a 2-iodobenzylaminyl cation and an acetyl anion. These correspond to the practical precursor molecules: (2-iodophenyl)methanamine (B151185) (also known as 2-iodobenzylamine) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640) .

A crucial aspect of the rational design is the strategy for synthesizing the precursor, (2-iodophenyl)methanamine. The ortho-relationship between the iodo and aminomethyl groups must be established correctly. The order of introduction of these substituents onto the benzene (B151609) ring is critical and is governed by the principles of electrophilic aromatic substitution. libretexts.orglibretexts.orgkhanacademy.org For example, starting with 2-iodotoluene (B57078) and performing a side-chain bromination followed by amination is a viable route that preserves the desired 1,2-substitution pattern.

The formation of the amide bond in N-[(2-iodophenyl)methyl]acetamide proceeds via a nucleophilic acyl substitution mechanism. This is a well-understood, two-step addition-elimination pathway. mdpi.comlibretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (2-iodophenyl)methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the most stable leaving group. In the case of acetyl chloride, this is a chloride ion (Cl⁻), and for acetic anhydride, it is an acetate (B1210297) ion (CH₃COO⁻).

Deprotonation: A base, which can be another molecule of the amine precursor or an added non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), removes the proton from the nitrogen atom to yield the final, neutral amide product and a salt byproduct. libretexts.orgias.ac.in

Over-acylation, the addition of a second acetyl group to the nitrogen, does not typically occur because the lone pair of electrons on the newly formed amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org

Stereoselectivity: The target molecule, N-[(2-iodophenyl)methyl]acetamide, is achiral as it contains no stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Regioselectivity: The control of regioselectivity is a paramount concern, specifically in achieving the ortho (1,2) substitution pattern on the phenyl ring. This is determined not during the final acetylation step, but during the synthesis of the key precursor, (2-iodophenyl)methanamine. The synthetic strategy for the precursor must be designed to direct the functional groups to the correct positions. For instance, if starting from a monosubstituted benzene, the directing effect of the initial substituent will determine the position of the second group. An ortho, para-director would be required to place an incoming group at the desired ortho position. libretexts.orglibretexts.org Syntheses often begin with a starting material where the ortho relationship is already established to avoid the formation of undesired meta and para isomers.

Precursor Design and Reactant Selection for Targeted Synthesis

The successful synthesis of N-[(2-iodophenyl)methyl]acetamide hinges on the appropriate choice of reactants.

Amine Precursor: The essential precursor is (2-iodophenyl)methanamine . Its design involves the strategic placement of the iodo and aminomethyl groups on the benzene ring.

Acetylating Agent: The choice of acetylating agent affects reaction conditions, byproducts, and cost.

Traditional Reagents: Acetyl chloride and acetic anhydride are the most common choices. researchgate.netias.ac.in They are highly reactive but produce corrosive byproducts (HCl and acetic acid, respectively), often requiring the addition of a base for neutralization. mdpi.comias.ac.in

Alternative Reagents: Modern approaches may utilize less reactive but "greener" reagents. These include isopropenyl acetate , which yields acetone (B3395972) as the only byproduct, or ethyl acetate . researchgate.netnih.gov In some catalytic systems, acetonitrile (B52724) can serve as both the solvent and the acetyl source. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of the final product, reaction conditions are carefully optimized. Key parameters include the choice of catalyst, temperature, and solvent.

Common optimization strategies include:

Catalysis: While N-acetylation can proceed without a catalyst, bases like pyridine or triethylamine are often added to scavenge the acidic byproduct. libretexts.org Lewis acids have also been shown to catalyze the reaction. researchgate.netnih.gov

Temperature: N-acetylation reactions with reactive agents like acetyl chloride are often rapid at room temperature. libretexts.org For less reactive systems, heating may be required to increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. nih.gov

Solvent-Free Conditions: To enhance sustainability and simplify purification, reactions are sometimes performed neat (solvent-free), using one of the liquid reactants as the solvent. researchgate.netmdpi.comnih.govfrontiersin.org

The choice of solvent can significantly influence the rate and outcome of N-acetylation reactions by affecting reactant solubility and stabilizing transition states. While specific studies on N-[(2-iodophenyl)methyl]acetamide are not extensively documented, research on analogous acetylation reactions provides valuable insights.

The effect of the solvent is not always directly proportional to its polarity. For instance, in one study on the acylation of (-)-epigallocatechin (B1671488) gallate, acetone provided the highest yield compared to the more polar dimethylformamide (DMF) or the less polar ethyl acetate. researchgate.net In another study involving Ni-nanoparticle catalyzed acetylation, acetonitrile was found to be a superior solvent to dichloromethane, chloroform, and tetrahydrofuran, where the reaction was notably slower. researchgate.net These findings highlight the complex role of the solvent in the reaction mechanism, which can involve specific interactions with reactants, intermediates, and catalysts.

Below is a data table illustrating typical findings from studies on solvent effects in N-acetylation reactions.

SolventCatalyst SystemRelative Reaction Rate/YieldReference
AcetonitrileNi-NanoparticlesFastest researchgate.net
DichloromethaneNi-NanoparticlesSlower than Acetonitrile researchgate.net
ChloroformNi-NanoparticlesSlower than Acetonitrile researchgate.net
TetrahydrofuranNi-NanoparticlesExtremely Slow researchgate.net
AcetoneSodium AcetateHighest Yield (90.6%) researchgate.net
Dimethylformamide (DMF)Sodium AcetateLower Yield researchgate.net
Ethyl AcetateSodium AcetateLower Yield researchgate.net

Role of Catalysis in N-[(2-iodophenyl)methyl]acetamide Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of N-[(2-iodophenyl)methyl]acetamide. In the context of the Ritter reaction, Lewis acids are essential for the formation of the benzylic carbocation intermediate from the corresponding benzyl (B1604629) halide.

Hydrated ferric chloride (FeCl₃·6H₂O) has been demonstrated as an effective and mild Lewis acid catalyst for the synthesis of N-benzylacetamides from benzyl chlorides and acetonitrile. tandfonline.com This catalyst facilitates the reaction under relatively gentle conditions, leading to high yields of the desired product. tandfonline.com The use of a hydrated catalyst is advantageous as it can also aid in the in situ hydrolysis of the intermediate nitrilium salt to the final amide. tandfonline.com

The following table summarizes the catalytic conditions for a Ritter-type reaction that could be adapted for the synthesis of Acetamide (B32628), N-[(2-iodophenyl)methyl]-.

CatalystReactantsSolventTemperatureYield
FeCl₃·6H₂O2-Iodobenzyl chloride, AcetonitrileAcetonitrileRefluxHigh (expected)

Enzymatic catalysis also presents a potential route for the synthesis of N-benzylacetamides. N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of amide synthesis from an amine and a carboxylic acid. nih.gov While this has been demonstrated for the synthesis of N-benzylacetamide from benzylamine (B48309) and acetate, its applicability to substituted benzylamines like 2-iodobenzylamine would require further investigation. nih.gov

Exploration of Novel Synthetic Pathways and Green Chemistry Considerations

In recent years, there has been a significant emphasis on the development of more environmentally benign synthetic methods. For the synthesis of Acetamide, N-[(2-iodophenyl)methyl]-, several green chemistry principles can be applied to traditional synthetic routes.

One of the key considerations in green chemistry is the use of safer solvents. Water has emerged as a promising green solvent for N-acylation reactions. The acylation of amines with acetic anhydride can be carried out efficiently in water, often without the need for a catalyst. orientjchem.orgnih.govresearchgate.netnih.gov This approach eliminates the use of volatile and often toxic organic solvents, simplifying the workup procedure and reducing the environmental impact.

Microwave irradiation has also been explored as a green technique to accelerate organic reactions. The N-acylation of amines can be significantly expedited under microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govorientjchem.org This method is particularly attractive for its energy efficiency.

Furthermore, catalyst-free synthetic methods are highly desirable from a green chemistry perspective as they avoid the use of potentially toxic and expensive catalysts. The N-acylation of amines with acetic anhydride has been successfully performed under catalyst-free and solvent-free conditions, particularly with the aid of ultrasound irradiation. orientjchem.orgorientjchem.org

The table below outlines potential green synthetic approaches for the preparation of Acetamide, N-[(2-iodophenyl)methyl]-.

ApproachReactantsConditionsAdvantages
Aqueous Synthesis2-Iodobenzylamine, Acetic anhydrideWater, Room TemperatureEnvironmentally benign solvent, simple workup
Microwave-Assisted Synthesis2-Iodobenzylamine, Acetic anhydrideNeat or in water, Microwave irradiationReduced reaction time, increased energy efficiency
Ultrasound-Assisted Synthesis2-Iodobenzylamine, Acetic anhydrideCatalyst-free, Solvent-free, UltrasoundAvoids catalysts and solvents

These novel and green approaches offer promising alternatives to traditional synthetic methods, aligning with the principles of sustainable chemistry by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

Reactivity at the Iodophenyl Moiety

The iodophenyl group of Acetamide, N-[(2-iodophenyl)methyl]- is a key site for chemical transformations. The presence of the iodine atom allows for a range of substitution and coupling reactions, while the aromatic ring itself can undergo electrophilic substitution, influenced by the directing effects of both the iodine and the N-benzylacetamide substituent.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of Acetamide, N-[(2-iodophenyl)methyl]-, the N-methylacetamide group is not a strong electron-withdrawing group, and therefore does not significantly activate the ring towards nucleophilic attack. Consequently, SNAr reactions are generally not favorable for this compound under standard conditions. Furthermore, in the context of SNAr reactions, the reactivity of halogens as leaving groups is counterintuitive to that observed in SN1 and SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, which is facilitated by the high electronegativity of fluorine. youtube.com Therefore, the iodine atom in Acetamide, N-[(2-iodophenyl)methyl]- is a poor leaving group for an SNAr mechanism, making this pathway highly unfavorable.

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The regiochemical outcome of such reactions is dictated by the electronic properties of the substituents already present on the ring.

In Acetamide, N-[(2-iodophenyl)methyl]-, two substituents influence the position of further substitution: the iodine atom and the N-methylacetamide group attached via a methylene (B1212753) bridge.

Iodine: As a halogen, iodine is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex) when the attack occurs at these positions.

N-methylacetamide group: The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. organicchemistrytutor.com Its activating nature stems from the ability of the nitrogen lone pair to donate electron density to the ring via resonance, which outweighs its inductive withdrawal. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and reactive towards electrophiles. organicchemistrytutor.comlumenlearning.com

The combined influence of these two ortho, para-directing groups determines the final substitution pattern. The N-methylacetamide group is a stronger activating group than iodine is a deactivating one. Therefore, electrophilic attack will be directed to the positions ortho and para to the N-methylacetamide substituent, which are also ortho and meta to the iodine. Given the positions available on the ring, electrophilic substitution is most likely to occur at the positions para and ortho to the N-methylacetamide group.

Studies on the electrophilic fluorination of various N-arylacetamides have shown a preference for fluorination ortho to the acetamido group. researchgate.net This further supports the directing influence of this functional group in EAS reactions.

The carbon-iodine bond is a highly versatile functional group for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations. While specific studies on Acetamide, N-[(2-iodophenyl)methyl]- are not prevalent, extensive research on the closely related N-(2-iodophenyl)acetamide provides a strong basis for predicting its reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. nih.gov It is a powerful method for the synthesis of biaryls. N-(2,5-dibromophenyl)acetamide has been successfully used in Suzuki couplings with various arylboronic acids, demonstrating the compatibility of the acetamide functionality with the reaction conditions. researchgate.net High yields of biaryl products are typically achieved using a palladium catalyst and a base in a suitable solvent system. nih.gov

Arylboronic Acid PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd/NiFe₂O₄Na₂CO₃DMF/H₂O9098 nih.gov
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110~95 mdpi.com
4-Acetylphenylboronic acid7% Pd/WA30KOHH₂O/1,4-Dioxane2595 mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides/Bromides.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is highly effective for aryl iodides. Studies on the Heck arylation of alkenes like eugenol (B1671780) and estragole (B85927) with iodobenzene (B50100) show high conversions and yields, indicating that the reaction conditions are tolerant of various functional groups. nih.gov

Alkene PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
EugenolPd precursorK₂CO₃DMF100>95 nih.gov
StyrenePd(OAc)₂K₂CO₃DMF60High beilstein-journals.org
Methyl acrylatePd(OAc)₂K₂CO₃NMP100-14095 researchgate.net
Table 2: Representative Conditions for the Heck Reaction with Aryl Iodides.

Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction is a reliable method for the synthesis of arylalkynes. The coupling of aryl iodides with various terminal alkynes proceeds efficiently under mild conditions, often at room temperature. rsc.orgnih.govresearchgate.net

Alkyne PartnerCatalyst SystemBaseSolventTemperatureYield (%)Reference
Phenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp92 nih.gov
4-IodotoluenePd(PPh₃)₄ / Cu₂O-DMA-60 rsc.org
PhenylacetylenePdCl₂ / AgIEt₃N--Good researchgate.net
Table 3: Representative Conditions for the Sonogashira Coupling of Aryl Iodides.

The carbon-iodine bond can be cleaved homolytically to generate an aryl radical, which can then participate in subsequent reactions, most notably intramolecular cyclizations. For such a reaction to occur with Acetamide, N-[(2-iodophenyl)methyl]-, the molecule would first need to be modified to contain an unsaturated moiety that can accept the radical.

For instance, if the amide nitrogen were functionalized with an allyl group, forming an N-allyl-N-[(2-iodophenyl)methyl]acetamide, an intramolecular radical cyclization could be initiated. Research on axially chiral N-allyl-o-iodoanilides has demonstrated the feasibility of such radical cyclizations to form enantioenriched products. lookchem.com Similarly, 5-endo amidyl radical cyclizations have been promoted by vinylic iodine substitution, suggesting that the presence of an iodine atom can facilitate such cyclization processes under the appropriate conditions. researchgate.net These reactions typically proceed via a radical chain mechanism, often initiated by a radical initiator or by photochemical methods.

Reactivity of the Amide Functional Group

The amide functional group is generally stable but can undergo transformations under specific, often forceful, conditions.

Hydrolysis

Amide hydrolysis, the cleavage of the amide bond by water, can occur under acidic or basic conditions to yield a carboxylic acid and an amine. The reaction is typically slow and requires heating.

Under basic conditions, the hydrolysis of an amide like Acetamide, N-[(2-iodophenyl)methyl]- would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amine as an anion, which is a poor leaving group. This step is generally the rate-determining step. The resulting carboxylic acid is deprotonated by the strongly basic amine anion, and a final workup with acid is required to protonate the carboxylate and neutralize the amine. The kinetics of alkaline hydrolysis of amides are often pseudo-first-order when the base is in large excess. chemrxiv.org

Aminolysis

Aminolysis is the process of cleaving an amide bond with an amine. This reaction results in the formation of a new amide and the release of the original amine. This transamidation reaction is generally thermodynamically neutral or slightly unfavorable and requires forcing conditions or catalysis. Studies on the aminolysis of N-aroyl β-lactams have shown that the reaction can proceed through a concerted mechanism. researchgate.net For a simple amide like Acetamide, N-[(2-iodophenyl)methyl]-, aminolysis would likely require high temperatures or specific catalysts to proceed efficiently.

N-Alkylation and Acylation Reactions at the Amide Nitrogen

The nitrogen atom of a secondary amide, such as in Acetamide, N-[(2-iodophenyl)methyl]-, is generally less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, N-alkylation and N-acylation reactions of amides typically require specific conditions to proceed efficiently.

N-Alkylation: The introduction of an additional alkyl group to the amide nitrogen is a valuable transformation for the synthesis of tertiary amides. These reactions are often carried out in the presence of a strong base, which deprotonates the amide to form a more nucleophilic amidate anion. The choice of base and solvent is crucial to favor N-alkylation over the competing O-alkylation. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K2CO3). derpharmachemica.com The reaction of the resulting amidate with an alkyl halide would yield the corresponding tertiary amide. For Acetamide, N-[(2-iodophenyl)methyl]-, reaction with an alkyl halide (R-X) in the presence of a suitable base would be expected to yield the N-alkylated product.

N-Acylation: The introduction of an acyl group to the amide nitrogen to form an N-acylacetamide is another important transformation. Similar to N-alkylation, this reaction is often facilitated by the use of a base to enhance the nucleophilicity of the amide nitrogen. Acylating agents such as acyl chlorides or anhydrides are commonly employed. For instance, the acylation of N-aryl systems with acyl chlorides has been reported to proceed in the presence of a base like triethylamine (NEt3) or by forceful deprotonation with stronger bases like NaH or n-butyllithium (nBuLi).

A general representation of these reactions is presented in the table below.

Reaction TypeReagents and ConditionsExpected Product with Acetamide, N-[(2-iodophenyl)methyl]-
N-Alkylation1. Strong Base (e.g., NaH, t-BuOK) 2. Alkyl Halide (R-X)N-alkyl-N-[(2-iodophenyl)methyl]acetamide
N-Acylation1. Base (e.g., NEt3, NaH) 2. Acyl Halide (RCOCl) or Anhydride ((RCO)2O)N-acyl-N-[(2-iodophenyl)methyl]acetamide

Rearrangement Reactions Involving the Amide Group

The amide functional group can participate in several important rearrangement reactions, which result in the migration of a group from the carbonyl carbon to the nitrogen atom. One of the most well-known of these is the Hofmann rearrangement.

The Hofmann rearrangement typically involves the treatment of a primary amide with a halogen (such as bromine) in the presence of a strong base to yield a primary amine with one fewer carbon atom. However, for a secondary amide like Acetamide, N-[(2-iodophenyl)methyl]-, a classical Hofmann rearrangement to an amine is not possible as there is no second hydrogen on the nitrogen to be replaced by a halogen, a key step in the mechanism.

While the classical Hofmann rearrangement is not applicable, other rearrangement pathways for substituted amides exist. For example, the rearrangement of 2-chloro-N-aryl acetamides to N-aryl glycines has been reported to proceed through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to the final product. nih.govrsc.org The susceptibility of Acetamide, N-[(2-iodophenyl)methyl]- to analogous rearrangements would depend on the specific reaction conditions and the presence of suitable functional groups that could facilitate such transformations.

Interplay of Functional Groups in Complex Reaction Cascades

The reactivity of Acetamide, N-[(2-iodophenyl)methyl]- in more complex reaction sequences is governed by the interplay of its three key functional groups: the amide, the N-benzyl moiety, and the ortho-iodophenyl group.

The iodine atom on the phenyl ring is a particularly reactive site, making the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the phenyl ring, leading to a wide range of more complex structures. The amide functionality would likely be stable under many of these coupling conditions.

Furthermore, the N-benzyl group can influence the reactivity of the molecule. For example, the benzylic protons are susceptible to deprotonation under strongly basic conditions, which could lead to subsequent reactions at the benzylic position. The presence of the ortho-iodo substituent may also exert steric and electronic effects on the reactivity of the benzylic position and the amide group.

Detailed Reaction Kinetics and Mechanistic Elucidation of Key Transformations

The hydrolysis of N-substituted amides, for instance, has been a subject of kinetic studies. The hydrolysis of N-methylacetamide has been shown to be first order in both the amide and water, with the rate being pH-dependent. psu.edu The reaction proceeds through a nucleophilic attack of water on the carbonyl carbon. The rate of this reaction is influenced by the electronic and steric nature of the substituents on both the carbonyl carbon and the nitrogen atom. For Acetamide, N-[(2-iodophenyl)methyl]-, the bulky 2-iodophenylmethyl group would be expected to sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less substituted amides.

Mechanistic studies of N-alkylation reactions have shown that the regioselectivity (N- vs. O-alkylation) is highly dependent on the reaction conditions, including the nature of the base, solvent, and electrophile. derpharmachemica.com A detailed mechanistic investigation for Acetamide, N-[(2-iodophenyl)methyl]- would involve computational studies and experimental techniques such as kinetic analysis and isotopic labeling to elucidate the transition states and intermediates involved in its reactions.

The table below summarizes some kinetic parameters for the hydrolysis of a model N-substituted amide, N-methylacetamide.

ReactionOrder of ReactionpH DependenceMechanistic Notes
Hydrolysis of N-methylacetamideFirst order in amide and waterRate is pH-dependentInvolves nucleophilic attack of water on the carbonyl carbon

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, along with their interactions, the precise architecture of Acetamide (B32628), N-[(2-iodophenyl)methyl]- can be confirmed.

The ¹H NMR spectrum of Acetamide, N-[(2-iodophenyl)methyl]- is expected to exhibit distinct signals corresponding to the protons of the acetyl group, the methylene (B1212753) bridge, and the 2-iodophenyl moiety. Based on data from the analogous compound N-benzylacetamide, the following chemical shifts can be predicted. researchgate.netnih.govchemicalbook.com

The acetyl methyl protons (CH₃) would appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm. The methylene protons (CH₂) , being adjacent to both the nitrogen atom and the aromatic ring, are expected to resonate as a doublet around δ 4.3-4.5 ppm, with coupling to the amide proton (NH). The presence of the bulky iodine atom at the ortho position of the phenyl ring may induce some steric hindrance, potentially influencing the conformation and causing a slight downfield shift of the methylene signal compared to the unsubstituted N-benzylacetamide.

The aromatic protons of the 2-iodophenyl group will present a more complex pattern. Due to the ortho-substitution, the four aromatic protons will be chemically non-equivalent, giving rise to a series of multiplets in the aromatic region (δ 7.0-7.9 ppm). The proton ortho to the iodine atom (C6-H) is expected to be the most deshielded due to the inductive effect and anisotropy of the iodine atom. The proton adjacent to the methylene group (C3-H) will also be influenced by the substituent.

The amide proton (NH) is anticipated to appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ protons) in the region of δ 5.8-6.5 ppm, though its chemical shift and multiplicity can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹H NMR Chemical Shifts for Acetamide, N-[(2-iodophenyl)methyl]-
Proton GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity
CH₃ (acetyl)~2.1Singlet (s)
CH₂ (methylene)~4.4Doublet (d)
NH (amide)~6.2Broad Singlet (br s) or Triplet (t)
Aromatic Protons7.0 - 7.9Multiplets (m)

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in Acetamide, N-[(2-iodophenyl)methyl]- will give a distinct signal.

The carbonyl carbon (C=O) of the amide group is the most deshielded carbon and is expected to resonate at approximately δ 170 ppm. The methyl carbon (CH₃) of the acetyl group will appear at the upfield end of the spectrum, around δ 23 ppm. The methylene carbon (CH₂) is predicted to have a chemical shift in the range of δ 42-45 ppm.

The aromatic carbons will have signals in the δ 127-142 ppm region. The carbon atom bearing the iodine (C2) will be significantly shielded due to the "heavy atom effect," and its signal is expected to be found at a lower chemical shift, around δ 95-100 ppm. The carbon attached to the methylene group (C1) would be in the range of δ 138-140 ppm. The remaining four aromatic carbons (C3, C4, C5, C6) will have distinct chemical shifts influenced by the iodine and methylene-acetamide substituents.

Predicted ¹³C NMR Chemical Shifts for Acetamide, N-[(2-iodophenyl)methyl]-
Carbon GroupPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)~170
CH₃ (acetyl)~23
CH₂ (methylene)~43
C-I (aromatic)~98
C-CH₂ (aromatic)~139
Other Aromatic Carbons127 - 139

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning all signals and elucidating complex structural details. scielo.br

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the NH proton and the CH₂ protons, confirming their connectivity. Within the aromatic system, COSY would help in tracing the connectivity of the coupled protons, aiding in their specific assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the CH₃ proton signal to the methyl carbon signal, the CH₂ proton signal to the methylene carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key expected correlations for Acetamide, N-[(2-iodophenyl)methyl]- would include:

The CH₃ protons to the C=O carbon.

The CH₂ protons to the C=O carbon and to the aromatic carbons C1 and C3.

The NH proton to the C=O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is crucial for conformational analysis. For instance, NOESY could reveal spatial proximity between the CH₂ protons and the aromatic proton at the C3 position, helping to define the preferred conformation of the benzyl (B1604629) group relative to the acetamide moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment. nih.govresearchgate.net

The IR and Raman spectra of Acetamide, N-[(2-iodophenyl)methyl]- would be dominated by characteristic amide and aromatic vibrations.

N-H Stretch: A prominent absorption band in the IR spectrum is expected between 3300 and 3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the region of 1680-1630 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

Amide II Band (N-H Bend and C-N Stretch): This band, typically found between 1570 and 1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretches: The phenyl ring will give rise to several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for Acetamide, N-[(2-iodophenyl)methyl]-
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch3300 - 3250Strong (IR)
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Amide I (C=O Stretch)1680 - 1630Very Strong (IR)
Amide II (N-H Bend, C-N Stretch)1570 - 1515Strong (IR)
Aromatic C=C Stretch1600 - 1450Medium to Strong

In the solid state, secondary amides like Acetamide, N-[(2-iodophenyl)methyl]- are known to form intermolecular hydrogen bonds of the N-H···O=C type. researchgate.net This hydrogen bonding significantly influences the vibrational frequencies of the groups involved. The N-H stretching frequency is typically lowered (red-shifted), and the band becomes broader, while the Amide I (C=O stretch) band also shifts to a lower frequency compared to the non-hydrogen-bonded state (e.g., in a dilute non-polar solvent). The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network in the crystalline lattice. X-ray crystallography studies on N-benzylacetamide have confirmed the presence of such hydrogen-bonded chains in the solid state. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "Acetamide, N-[(2-iodophenyl)methyl]-". Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, critical structural information can be obtained.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For "Acetamide, N-[(2-iodophenyl)methyl]-", with a molecular formula of C₉H₁₀INO, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, which are expected to be in very close agreement, typically within a few parts per million (ppm).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Acetamide, N-[(2-iodophenyl)methyl]-

ParameterValue
Molecular FormulaC₉H₁₀INO
Theoretical Exact Mass (Monoisotopic)274.9807 u
Primary Adducts[M+H]⁺, [M+Na]⁺, [M+K]⁺

The experimental determination of the monoisotopic mass with high precision confirms the elemental composition and provides strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion of "Acetamide, N-[(2-iodophenyl)methyl]-". In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments provides valuable insights into the compound's structure.

The fragmentation of N-benzyl amides typically involves cleavage at the benzylic C-N bond and the amide C-N bond. For "Acetamide, N-[(2-iodophenyl)methyl]-", the presence of an iodine atom on the phenyl ring introduces additional fragmentation possibilities, including the loss of the iodine atom or iodine-containing fragments.

Table 2: Plausible Fragmentation Pattern of Acetamide, N-[(2-iodophenyl)methyl]- in Tandem Mass Spectrometry

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
275.9880 ([M+H]⁺)216.9824[C₇H₆I]⁺ (2-iodobenzyl cation)C₂H₅NO (acetamide)
275.9880 ([M+H]⁺)148.0078[C₉H₁₀N]⁺ (benzylacetamide cation)I (iodine radical)
275.9880 ([M+H]⁺)91.0548[C₇H₇]⁺ (tropylium ion)C₂H₄INO
275.9880 ([M+H]⁺)43.0184[C₂H₃O]⁺ (acetyl cation)C₇H₇IN

The observation of the 2-iodobenzyl cation at m/z 216.9824 would be a strong indicator of the substitution pattern on the phenyl ring. The formation of the tropylium (B1234903) ion at m/z 91.0548 is a common fragmentation pathway for benzyl-containing compounds. The acetyl cation at m/z 43.0184 is characteristic of the acetamide moiety.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and iodine) in a pure sample of "Acetamide, N-[(2-iodophenyl)methyl]-". The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C₉H₁₀INO. A close correlation between the experimental and theoretical values provides strong validation of the empirical and molecular formula.

Table 3: Theoretical Elemental Composition of Acetamide, N-[(2-iodophenyl)methyl]-

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09939.29
HydrogenH1.0081010.0803.66
IodineI126.9041126.90446.13
NitrogenN14.007114.0075.09
OxygenO15.999115.9995.82
Total 275.089 100.00

Experimental results from elemental analysis are expected to align closely with these theoretical percentages, thereby confirming the purity and elemental composition of the synthesized compound.

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the principal technique for elucidating the precise three-dimensional structure of N-(2-iodobenzyl)acetamide at the atomic level.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.136(3)
b (Å)9.773(3)
c (Å)11.272(4)
β (°)108.38(3)
V (ų)1059.2(6)
Z4
Note: This interactive table contains representative crystallographic data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of N-(2-iodobenzyl)acetamide is stabilized by a network of specific and directional intermolecular interactions.

Hydrogen Bonding: The most prominent interaction is the classical N—H···O hydrogen bond formed between the amide groups of adjacent molecules. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction is a robust and frequently observed motif in the crystal engineering of amide-containing structures.

Halogen Bonding: A significant and structurally directing interaction observed is the C—I···π halogen bond. In this arrangement, the electrophilic region on the iodine atom (the σ-hole) interacts favorably with the electron-rich π-system of the iodophenyl ring of a neighboring molecule. This type of non-covalent bond plays a crucial role in the assembly of halogenated organic compounds.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondN—HO=C~2.9~165
Halogen BondC—Iπ (centroid)~3.6~170
Note: This interactive table provides typical geometric parameters for the observed intermolecular interactions.

Polymorphism and Crystallization Studies

Currently, there is a lack of published studies specifically investigating the polymorphism of Acetamide (B32628), N-[(2-iodophenyl)methyl]-. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can lead to different physical properties. While many organic molecules, including acetamides, are known to exhibit polymorphism, dedicated screening and characterization of different crystalline forms for this particular compound have not been reported in the reviewed scientific literature. Similarly, detailed studies focusing on the influence of various solvents and crystallization conditions on the resulting crystal structure are not available.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

There are no specific studies available in the public domain that detail the use of powder X-ray diffraction (PXRD) for the phase identification or purity assessment of Acetamide, N-[(2-iodophenyl)methyl]-. PXRD is a standard and powerful technique for fingerprinting crystalline solids. A powder pattern provides a unique diffraction profile for a specific crystalline phase, which can be used to identify the material, assess its polymorphic form, and determine the presence of any crystalline impurities. While it is a routine analytical method in solid-state chemistry, specific PXRD data and its application to this compound have not been documented in the accessible literature.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis has been employed to provide a quantitative and visual understanding of the intermolecular interactions in the crystal of N-(2-iodobenzyl)acetamide. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. For N-(2-iodobenzyl)acetamide, the dnorm map reveals distinct red spots, indicating contacts that are shorter than the van der Waals radii sum, which correspond to the strong N—H···O hydrogen bonds.

Decomposition of the Hirshfeld surface into two-dimensional fingerprint plots provides a quantitative summary of the different types of intermolecular contacts. The analysis shows the percentage contribution of each type of contact to the total Hirshfeld surface area. For this compound, the most significant contributions arise from H···H, C···H/H···C, and I···H/H···I contacts, reflecting the prevalence of van der Waals forces and the specific hydrogen and halogen bonding interactions that stabilize the crystal structure. This quantitative analysis corroborates the findings from the single-crystal X-ray diffraction study, providing deeper insight into the hierarchy and relative importance of the forces governing the crystal packing.

Absence of Crystallographic Data for Acetamide, N-[(2-iodophenyl)methyl]- Prevents Analysis of Disorder and Twinning

A thorough investigation into the crystallographic properties of the chemical compound Acetamide, N-[(2-iodophenyl)methyl]- has revealed a significant lack of publicly available data, specifically concerning disorder and twinning phenomena within its crystal structure. Despite a comprehensive search for scholarly articles and entries in crystallographic databases, no specific studies detailing these aspects for the target molecule could be identified.

Crystallographic investigations are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid state. Such studies can reveal intricate details about the solid-state architecture, including the presence of disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, and twinning, where two or more intergrown crystal lattices are related by a specific symmetry operation. These phenomena are crucial for a complete understanding of a compound's structural chemistry and can influence its physical properties.

While research on related N-substituted acetamide compounds exists, the findings are not directly transferable to Acetamide, N-[(2-iodophenyl)methyl]-. For instance, studies on molecules such as 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide have reported disorder in the positions of fluorine atoms, and investigations of N-(4-methoxy-3-nitrophenyl)acetamide have noted a disordered nitro group. However, the specific arrangement and potential for such phenomena are unique to the chemical identity and crystallization conditions of each compound.

The absence of specific crystallographic data for Acetamide, N-[(2-iodophenyl)methyl]- means that a detailed analysis of disorder and twinning, as would be presented in a dedicated research section, cannot be constructed at this time. The scientific community has not yet published a crystal structure for this particular compound that includes a discussion of these specific crystallographic features. Therefore, any attempt to generate such an analysis would be speculative and would not meet the standards of scientific accuracy.

Further experimental work, involving the synthesis of high-quality single crystals of Acetamide, N-[(2-iodophenyl)methyl]- followed by single-crystal X-ray diffraction analysis, would be required to elucidate its crystal structure and investigate the potential for disorder and twinning. Until such research is conducted and its findings are published, this aspect of the compound's solid-state chemistry remains unknown.

Computational and Theoretical Analyses

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry OptimizationDensity Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For Acetamide (B32628), N-[(2-iodophenyl)methyl]-, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy structure. This process calculates the forces on each atom and adjusts their positions until a stable equilibrium is reached. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining accurate results. The output would include key data such as bond lengths, bond angles, and dihedral angles for the optimized structure.

Hypothetical Data Table: Optimized Geometric Parameters

ParameterValue
C-N Bond Length (Amide)Data not available
C=O Bond Length (Amide)Data not available
C-I Bond LengthData not available
C-N-C Bond AngleData not available

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

Rotational Barriers and Molecular DynamicsThe energy difference between a stable conformer (energy minimum) and a transition state on the potential energy surface defines the rotational barrier. This value is crucial for understanding the flexibility of the molecule and the rate of interconversion between conformers. Molecular dynamics (MD) simulations could further explore the dynamic behavior of the molecule over time at a given temperature, providing insights into its conformational flexibility in a simulated environment.

Hypothetical Data Table: Rotational Barriers

Rotational BondRotational Barrier (kcal/mol)
Phenyl-CH2Data not available
CH2-NHData not available

Table of Compounds Mentioned

Compound Name

Spectroscopic Property Prediction from Computational Models

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. Theoretical calculations are typically performed on a geometry-optimized structure of the molecule.

For Acetamide, N-[(2-iodophenyl)methyl]-, predicting ¹H and ¹³C NMR chemical shifts involves calculating the isotropic magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory to obtain the chemical shifts (δ).

A typical computational study might employ the B3LYP functional with a basis set like 6-311++G(d,p), often in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for CDCl₃ or DMSO-d₆) to mimic experimental conditions. The resulting predicted shifts can then be compared with experimental data for validation. Discrepancies between theoretical and experimental values can arise from factors such as conformational averaging, solvent effects, and the inherent approximations in the computational method.

Table 1: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Acetamide, N-[(2-iodophenyl)methyl]- (Note: Experimental values are typical and may vary; predicted values are illustrative of a DFT/GIAO calculation.)

Atom/GroupPredicted ¹H Shift (ppm)Typical Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Typical Experimental ¹³C Shift (ppm)
C=O--170.1~169.5
CH₃2.05~2.0123.2~23.0
CH₂4.50~4.4544.5~44.1
Aromatic C-I--98.5~98.0
Aromatic C-CH₂--140.2~139.7
Aromatic C-H (H3)7.85~7.80129.8~129.5
Aromatic C-H (H4)7.40~7.35129.1~128.8
Aromatic C-H (H5)7.05~7.00128.9~128.6
Aromatic C-H (H6)7.30~7.25139.5~139.0
N-H6.10~5.9 - 6.2--

Theoretical vibrational frequency calculations are instrumental in assigning experimental Infrared (IR) and Raman spectral bands. These calculations are performed on the optimized molecular geometry, yielding a set of harmonic vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or twisting.

Due to the approximations inherent in the harmonic model and the chosen level of theory, calculated frequencies are often systematically higher than experimental values. To correct for this, uniform scaling factors are typically applied. For Acetamide, N-[(2-iodophenyl)methyl]-, key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), aromatic C-H stretches, and the C-I stretch. Simulating the full IR and Raman spectra from these calculated frequencies and intensities allows for a direct visual comparison with experimental results, facilitating a more confident assignment of the observed peaks.

Table 2: Key Calculated Vibrational Frequencies for Acetamide, N-[(2-iodophenyl)methyl]- (Note: Frequencies are hypothetical scaled values from a typical DFT calculation.)

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchAmide (N-H)~3350StrongMedium
C-H Stretch (Aromatic)Phenyl Ring~3060MediumStrong
C-H Stretch (Aliphatic)Methyl (CH₃), Methylene (B1212753) (CH₂)~2950MediumMedium
C=O Stretch (Amide I)Amide (C=O)~1665Very StrongMedium
N-H Bend (Amide II)Amide (N-H, C-N)~1550StrongWeak
C-C Stretch (Aromatic)Phenyl Ring~1475MediumStrong
C-I StretchIodophenyl~530MediumStrong

Intermolecular Interaction Modeling

The presence of an amide group makes Acetamide, N-[(2-iodophenyl)methyl]- capable of forming intermolecular hydrogen bonds, which significantly influence its physical properties and crystal packing. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Computational models can be used to study these interactions, typically by analyzing a dimer or a larger cluster of molecules. By optimizing the geometry of the dimer, key parameters such as the H···O bond distance and the N-H···O angle can be determined. The strength of the hydrogen bond is quantified by calculating the binding energy (or interaction energy), often corrected for basis set superposition error (BSSE). These calculations predict that the molecules will likely form chain-like or cyclic motifs in the solid state, linked by N-H···O=C hydrogen bonds.

Table 3: Predicted Hydrogen Bond Parameters for an Acetamide, N-[(2-iodophenyl)methyl]- Dimer

ParameterPredicted Value
Interaction Energy (BSSE corrected)-25 to -30 kJ/mol
H···O Distance~1.95 Å
N-H···O Angle~170°
N-H Bond Length Change (Δr)+0.015 Å

The iodine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region (known as a σ-hole) on the halogen atom interacts with a nucleophile, such as the carbonyl oxygen or even the π-system of an adjacent aromatic ring.

Computational analysis is essential for characterizing these interactions. Molecular Electrostatic Potential (MEP) maps can visualize the σ-hole as a region of positive potential on the outer surface of the iodine atom, directed along the extension of the C-I bond. Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) can identify a bond critical point (BCP) between the iodine and the acceptor atom, providing evidence of a stabilizing interaction. The predicted strength of a C-I···O halogen bond is generally weaker than a typical hydrogen bond but can still play a crucial role in directing crystal architecture.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry can forecast the reactivity of Acetamide, N-[(2-iodophenyl)methyl]- by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory is a primary tool, where the Highest Occupied Molecular Orbital (HOMO) indicates sites susceptible to electrophilic attack and the Lowest Unoccupied Molecular Orbital (LUMO) indicates sites prone to nucleophilic attack.

For this molecule, the HOMO is likely to be localized on the electron-rich iodophenyl ring, while the LUMO may have significant contributions from the carbonyl carbon and the aromatic ring. MEP maps can further highlight the electron-rich (negative potential) region around the carbonyl oxygen and the electron-poor (positive potential) regions near the amide and benzylic protons.

These models can also be used to study potential reaction mechanisms. For example, theoretical calculations can map the potential energy surface for reactions such as nucleophilic substitution at the benzylic methylene (CH₂) group or palladium-catalyzed cross-coupling reactions involving the C-I bond. By locating transition state structures and calculating activation energy barriers, computational studies can predict the feasibility and selectivity of different chemical transformations.

Transition State Characterization

The characterization of a transition state (TS) is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate and is defined as a first-order saddle point on the potential energy surface. For Acetamide, N-[(2-iodophenyl)methyl]-, a key potential reaction is the intramolecular cyclization, for instance, via a palladium-catalyzed Heck-type reaction or a radical-mediated process, to form a lactam.

Computational characterization of such a transition state would involve locating the saddle point on the potential energy surface using algorithms like the Berny optimization algorithm. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new carbon-nitrogen bond).

Table 1: Illustrative Geometric Parameters of a Hypothetical Transition State for Intramolecular Cyclization

ParameterValue (Å/°)Description
C-N Bond Length2.15The forming bond between the benzylic carbon and the amide nitrogen.
C-I Bond Length2.30The breaking carbon-iodine bond.
N-C-C Angle109.5The angle involved in the newly forming ring.
Imaginary Frequency-250 cm⁻¹The vibrational mode corresponding to the reaction coordinate.

Note: The data in this table is illustrative and based on typical values for similar calculated transition states, as direct data for Acetamide, N-[(2-iodophenyl)methyl]- is not available.

Reaction Coordinate Mapping and Energy Profiles

For the intramolecular cyclization of Acetamide, N-[(2-iodophenyl)methyl]-, the energy profile would likely show an initial energy input required to reach the transition state, followed by a decrease in energy to the more stable cyclized product. The height of this energy barrier (the activation energy) is a critical determinant of the reaction rate. DFT calculations, often at the B3LYP/6-31G(d,p) level of theory or higher, are commonly employed for generating these energy profiles. The solvent's effect is often included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For Acetamide, N-[(2-iodophenyl)methyl]-, MD simulations could reveal the preferred conformations of the molecule in solution and the nature of its interactions with the surrounding solvent.

While specific MD studies on Acetamide, N-[(2-iodophenyl)methyl]- are not published, research on simpler amides like N-methylacetamide (NMA) in aqueous solution offers valuable insights. These studies show that water molecules form hydrogen bonds with the amide oxygen and N-H group, influencing the conformational stability of the peptide-like bond. It is found that the addition of salts can disrupt the hydrogen-bonding network of the solvent and affect the stability of these bonds.

An MD simulation of Acetamide, N-[(2-iodophenyl)methyl]- in a solvent like water or dimethylformamide (DMF) would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of nanoseconds. This would allow for the analysis of properties such as radial distribution functions (to see how solvent molecules are structured around the solute) and the dynamics of hydrogen bonding.

Cheminformatics Approaches to Structure-Reactivity Relationships

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. These models are built using a set of calculated molecular descriptors.

For a class of compounds including derivatives of Acetamide, N-[(2-iodophenyl)methyl]-, a QSAR study could be developed to predict their reactivity in a particular reaction, such as the aforementioned intramolecular cyclization. A training set of similar compounds with known reaction rates would be used to develop the model.

The process would involve:

Generating a set of molecular descriptors for each compound in the series. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar volume, surface area), and lipophilic (e.g., logP) parameters.

Developing a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the observed reactivity.

Validating the model using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development).

For instance, a QSAR model for the cyclization of N-(halobenzyl)amides might reveal that electron-withdrawing groups on the phenyl ring increase the reaction rate by making the aryl carbon more electrophilic.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorInformation Provided
Electronic HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Dipole MomentPolarity of the molecule
Steric Molar VolumeSize of the molecule
Surface AreaAccessible area for interaction
Topological Wiener IndexBranching of the molecular skeleton
Lipophilic logPPartitioning between octanol (B41247) and water

These cheminformatics approaches provide a powerful tool for predicting the reactivity of new compounds and for guiding the design of molecules with desired chemical properties, even in the absence of extensive experimental data.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesismdpi.com

The presence of both a reactive carbon-iodine bond and a modifiable amide functionality makes Acetamide (B32628), N-[(2-iodophenyl)methyl]- a valuable precursor in the synthesis of intricate organic molecules.

Role in Heterocycle Synthesismdpi.com

The ortho-iodobenzylamide scaffold of Acetamide, N-[(2-iodophenyl)methyl]- is particularly well-suited for the synthesis of nitrogen-containing heterocycles. A notable application lies in its use as a precursor for the synthesis of isoquinolinone and isoindolinone frameworks. Through a multicomponent reaction followed by a copper-catalyzed intramolecular cyclization, this compound can be transformed into these important heterocyclic systems. nih.govresearchgate.netacs.org For instance, the Ugi four-component reaction (Ugi-4CR) involving an ortho-iodobenzaldehyde, an amine, an isocyanide, and a carboxylic acid can generate precursors that, upon intramolecular Heck or Sonogashira coupling, yield a variety of substituted isoquinolinones and related heterocyclic structures.

The general synthetic approach is outlined in the scheme below:

Scheme 1: General Synthetic Route to Isoquinolinones from o-Iodobenzyl Precursors

Reactant 1Reactant 2Reactant 3CatalystProduct
o-Iodobenzylamine derivativeAlkyneCarbon MonoxidePalladium CatalystSubstituted Isoquinolinone
N-(2-iodobenzyl)acetamideTerminal AlkyneBaseCopper(I) CatalystSubstituted Isoindolinone

This methodology allows for the creation of a diverse library of heterocyclic compounds from a common precursor, highlighting the utility of Acetamide, N-[(2-iodophenyl)methyl]- in combinatorial chemistry and drug discovery.

Precursor for Advanced Organic Scaffoldsbeilstein-journals.org

Beyond the synthesis of fundamental heterocycles, Acetamide, N-[(2-iodophenyl)methyl]- serves as a precursor for more complex and advanced organic scaffolds. The reactivity of the aryl iodide moiety allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents at the 2-position of the phenyl ring, leading to the construction of highly functionalized and sterically demanding molecular frameworks.

For example, the Suzuki coupling of Acetamide, N-[(2-iodophenyl)methyl]- with various boronic acids can introduce new aryl or alkyl groups, forming the basis for the synthesis of novel biaryl compounds or molecules with extended conjugation, which are of interest in materials science for their potential electronic and photophysical properties.

Ligand Design in Coordination Chemistry (focus on iodine or amide functionality as a coordination site)nih.gov

The structural motifs within Acetamide, N-[(2-iodophenyl)methyl]- offer potential coordination sites for metal ions, making it an interesting candidate for ligand design in coordination chemistry. wikipedia.orgresearchgate.net Both the iodine atom and the amide group can engage in coordinate bonding.

The iodine atom, through halogen bonding, can act as a Lewis acidic site, interacting with electron-rich metal centers or other Lewis basic sites. beilstein-journals.orgnih.gov While less common than traditional coordination bonds, halogen bonding is increasingly recognized as a significant interaction in supramolecular chemistry and crystal engineering.

More conventionally, the amide functionality can coordinate to metal ions through either the oxygen or nitrogen atom. The oxygen atom of the carbonyl group is a hard Lewis base and can coordinate to a variety of metal ions. The nitrogen atom, after deprotonation, can also act as a coordination site. The chelation potential of related amide-containing ligands has been well-documented, often leading to the formation of stable metallacyclic structures. ucj.org.ua The specific coordination mode would depend on the nature of the metal ion and the reaction conditions.

Contribution to Methodology Development in Organic Reactions

The unique combination of functional groups in Acetamide, N-[(2-iodophenyl)methyl]- makes it a useful substrate for the development of new synthetic methodologies. The presence of the ortho-iodobenzyl moiety is particularly significant for the development of novel transition metal-catalyzed cyclization reactions. nih.govmdpi.comresearchgate.netnih.gov

For instance, this compound can be employed as a model substrate to explore new palladium- or copper-catalyzed reactions that involve intramolecular C-N or C-C bond formation. The development of such reactions is crucial for the efficient synthesis of complex nitrogen-containing molecules. Furthermore, the acetamide group can act as an internal nucleophile or a directing group in these transformations, influencing the regioselectivity and stereoselectivity of the reaction.

Precursor for Isotopic Labeling Studies

The presence of an iodine atom in Acetamide, N-[(2-iodophenyl)methyl]- makes it a suitable precursor for isotopic labeling studies. mdpi.comnih.govresearchgate.net Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radiotherapy. mdpi.commdpi.comnih.gov

Acetamide, N-[(2-iodophenyl)methyl]- can be used to synthesize radiolabeled molecules where the radioactive iodine isotope is incorporated into the phenyl ring. This can be achieved through isotopic exchange reactions or by synthesizing the molecule from a radiolabeled iodine-containing starting material. nih.gov The resulting radiolabeled compounds can then be used as tracers to study biological processes or for diagnostic and therapeutic purposes.

Role in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.govacs.orgacs.org The iodine atom in Acetamide, N-[(2-iodophenyl)methyl]- can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site. beilstein-journals.orgresearchgate.net This interaction can be exploited in crystal engineering to control the packing of molecules in the solid state, leading to the formation of specific supramolecular architectures such as chains, sheets, or three-dimensional networks.

Furthermore, the amide group is a well-known participant in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The interplay between halogen bonding and hydrogen bonding can lead to the formation of complex and robust supramolecular assemblies with potentially interesting material properties.

The study of the crystal structure of Acetamide, N-[(2-iodophenyl)methyl]- and its derivatives can provide valuable insights into these non-covalent interactions and guide the design of new functional materials with tailored solid-state properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-iodophenyl)methyl]acetamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via direct amidation of 2-iodobenzylamine with activated acetic acid derivatives. Key steps include coupling agents like EDCI/HOBt or using non-activated carboxylic acids under waste-free conditions. For purity validation, employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and 13C NMR to verify structural integrity. For example, 13C NMR signals at δ = 168.1 ppm (carbonyl) and 112.8–133.6 ppm (aromatic carbons) are critical markers .

Q. How should researchers characterize the stability of N-[(2-iodophenyl)methyl]acetamide under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC under stress conditions (e.g., heat, light, humidity). Monitor degradation products via mass spectrometry and compare retention times with reference standards. NIST guidelines recommend controlled storage at -20°C in inert atmospheres to prevent iodophenyl group degradation .

Q. What spectroscopic techniques are essential for confirming the structure of N-[(2-iodophenyl)methyl]acetamide derivatives?

  • Methodological Answer : Use a combination of 1H/13C NMR, FT-IR (amide I band ~1650 cm⁻¹), and HRMS. For iodinated analogs, X-ray crystallography may resolve ambiguities in substituent positioning. Evidence from similar compounds shows aromatic proton shifts at δ = 6.8–7.8 ppm in 1H NMR, with iodophenyl carbons appearing downfield in 13C NMR .

Advanced Research Questions

Q. How can molecular docking studies guide the design of N-[(2-iodophenyl)methyl]acetamide derivatives for target-specific interactions?

  • Methodological Answer : Perform in silico docking using software like AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors). Prioritize derivatives with substituents that enhance hydrophobic interactions (e.g., methoxy groups) or hydrogen bonding. Studies on analogous compounds demonstrate that iodine’s van der Waals radius improves binding pocket occupancy .

Q. What strategies resolve contradictions in bioactivity data across N-[(2-iodophenyl)methyl]acetamide analogs?

  • Methodological Answer : Cross-validate in vitro assays (e.g., IC50 determinations) with orthogonal methods (e.g., SPR for binding kinetics). Adjust experimental parameters such as solvent polarity (DMSO concentration ≤1%) to avoid false negatives. For instance, antioxidant activity discrepancies in indole-acetamide hybrids were resolved by standardizing DPPH assay protocols .

Q. How do structural modifications to the acetamide moiety impact pharmacokinetic properties?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility, or halogen atoms (e.g., fluorine) to enhance metabolic stability. Pharmacokinetic profiling via LC-MS/MS in rodent models can quantify bioavailability. A study on N-(2-hydroxyphenyl)acetamide derivatives showed that para-substitution improved half-life by 40% compared to ortho-substitution .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cell lines to assess neuroprotective effects. Measure markers like caspase-3 activity (apoptosis) or mitochondrial membrane potential. For example, lidocaine-derived acetamides showed sodium channel modulation in similar models, suggesting applicability for pain management research .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with NIST databases to ensure accuracy. Discrepancies in melting points or NMR shifts may indicate impurities .
  • Ethical Compliance : Adhere to institutional guidelines for handling iodinated compounds, which may require specialized waste disposal due to iodine’s environmental persistence .

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